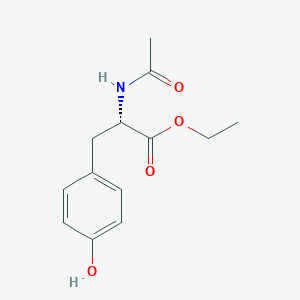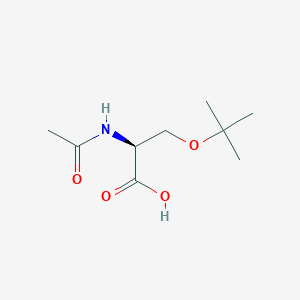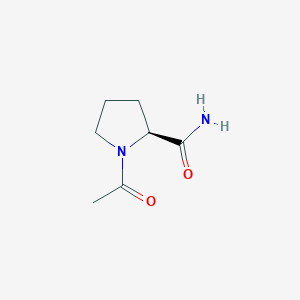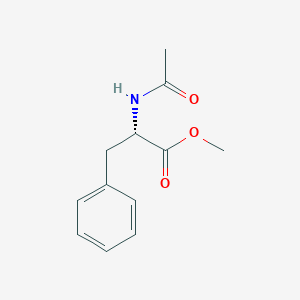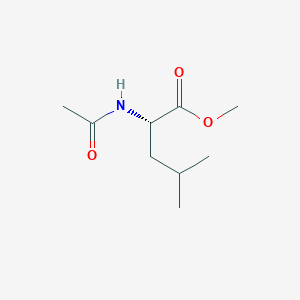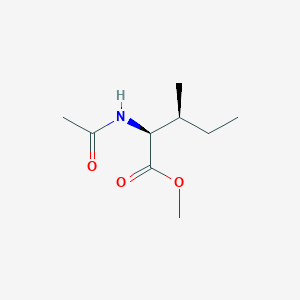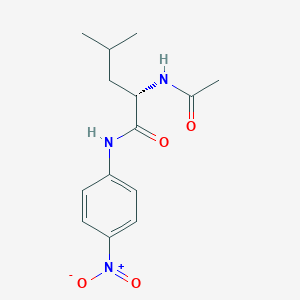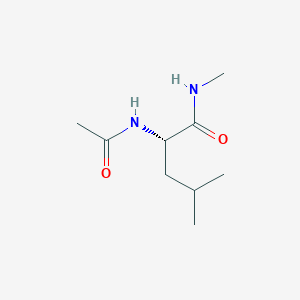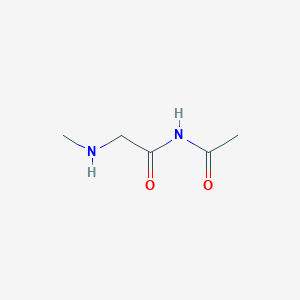
Ac-asp-ome
Overview
Description
Acetyl-L-aspartic acid alpha-methyl ester, commonly referred to as Ac-asp-ome, is a derivative of aspartic acid. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group. This compound is often used in peptide synthesis and proteomics research due to its unique chemical properties .
Mechanism of Action
Target of Action
Ac-Asp-OMe, also known as N-acetyl-L-aspartic acid methyl ester, is a compound that primarily targets aspartic proteases . Aspartic proteases are a family of enzymes that play a crucial role in protein processing, maturation, and degradation, which are essential for normal cellular function .
Mode of Action
The interaction of this compound with aspartic proteases involves nonbonded interactions, producing unstable electronic systems that include catalytic groups of the active center, a cleaved peptide bond, and a water molecule . This interaction leads to changes in the enzyme-substrate interactions, affecting the activity of the aspartic proteases .
Biochemical Pathways
The action of this compound affects the aspartate-family pathway, which leads to the production of four key essential amino acids: Lysine (Lys), Methionine (Met), Threonine (Thr), and Isoleucine (Ile) . The alteration in this pathway can have downstream effects on protein synthesis and other metabolic processes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with aspartic proteases. By interacting with these enzymes, this compound can influence protein processing and degradation, potentially affecting various cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-L-aspartic acid alpha-methyl ester typically involves the acetylation of L-aspartic acid followed by esterification. The process can be summarized as follows:
Acetylation: L-aspartic acid is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-aspartic acid.
Esterification: The N-acetyl-L-aspartic acid is then treated with methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods: In industrial settings, the production of Acetyl-L-aspartic acid alpha-methyl ester may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Acetyl-L-aspartic acid alpha-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Amidation: The acetyl group can be replaced by other acyl groups through amidation reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Amidation: Requires acyl chlorides or anhydrides and a base such as triethylamine.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products:
Hydrolysis: Produces N-acetyl-L-aspartic acid.
Amidation: Produces N-acyl-L-aspartic acid derivatives.
Oxidation and Reduction: Produces various oxidized or reduced forms of the compound.
Scientific Research Applications
Acetyl-L-aspartic acid alpha-methyl ester has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in studies of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool.
Comparison with Similar Compounds
N-acetyl-L-aspartic acid: Similar structure but lacks the methyl ester group.
N-acetyl-L-glutamic acid: Similar structure but with an additional methylene group in the side chain.
N-acetyl-L-asparagine: Similar structure but with an amide group instead of an ester group.
Uniqueness: Acetyl-L-aspartic acid alpha-methyl ester is unique due to its combination of an acetyl group and a methyl ester group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in peptide synthesis and as a research tool in proteomics .
Properties
IUPAC Name |
(3S)-3-acetamido-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNZNZZVMFPESV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Ac-Asp-OMe interact with guanine derivatives in dimethylsulfoxide (DMSO)?
A1: The research indicates that this compound, possessing a neutral carboxylic group, did not interact with most of the studied guanine derivatives in anhydrous DMSO. [] The study primarily observed interactions between guanine derivatives and deprotonated carboxylic groups.
Q2: Are there any exceptions where guanine derivatives interact with compounds containing neutral carboxylic groups like this compound?
A2: Yes, the research found that 7-methylguanosine (m7G), isoguanine (isoGua), and 3-methylguanine (m3Gua) could form complexes with compounds containing neutral carboxylic groups, such as this compound. [] This suggests a distinct interaction mechanism for these specific guanine derivatives compared to others included in the study.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


